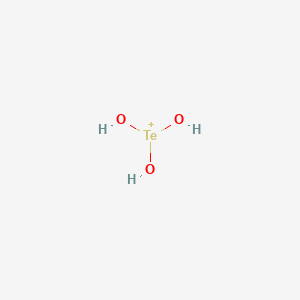
Trihydroxytellanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydroxytellanium is a chemical compound with the molecular formula Te(OH)₃ It is an organotellurium compound that features three hydroxyl groups attached to a tellurium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trihydroxytellanium can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with water under controlled conditions. The reaction proceeds as follows:
TeCl4+3H2O→Te(OH)3+3HCl
Another method involves the hydrolysis of tellurium dioxide (TeO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), to yield this compound:
TeO2+2H2O+2HCl→Te(OH)3+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of tellurium tetrachloride or tellurium dioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trihydroxytellanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form telluric acid (H₆TeO₆) under strong oxidizing conditions.
Reduction: It can be reduced to elemental tellurium using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Telluric acid (H₆TeO₆)
Reduction: Elemental tellurium (Te)
Substitution: Various organotellurium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Trihydroxytellanium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which trihydroxytellanium exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tellurium atom can participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
- Tellurium dioxide (TeO₂)
- Tellurium tetrachloride (TeCl₄)
- Telluric acid (H₆TeO₆)
Uniqueness
Trihydroxytellanium is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to other tellurium compounds
Propiedades
Número CAS |
129466-35-9 |
|---|---|
Fórmula molecular |
H3O3Te+ |
Peso molecular |
178.6 g/mol |
Nombre IUPAC |
trihydroxytellanium |
InChI |
InChI=1S/H3O3Te/c1-4(2)3/h1-3H/q+1 |
Clave InChI |
FTOPEHOPPBBZBS-UHFFFAOYSA-N |
SMILES canónico |
O[Te+](O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


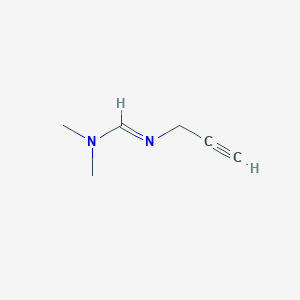

![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

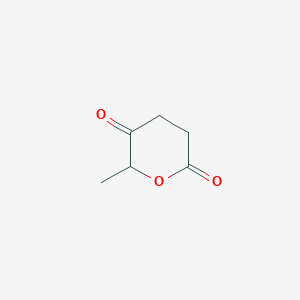
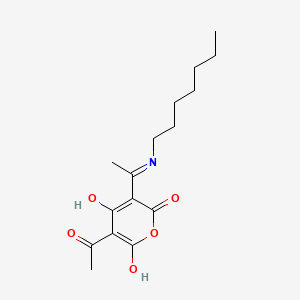
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
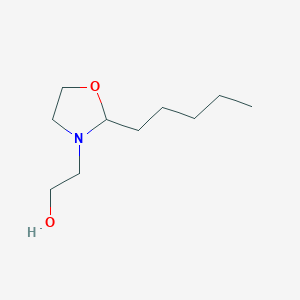
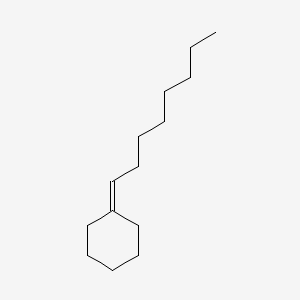
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
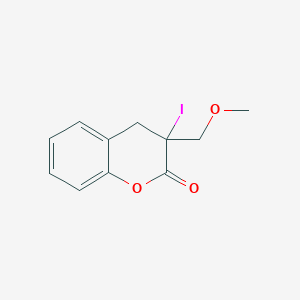

phosphanium perchlorate](/img/structure/B14282431.png)
